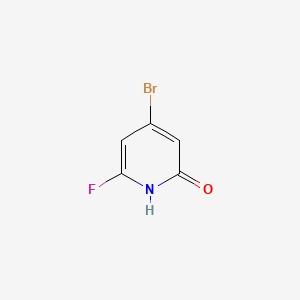

4-Bromo-6-fluoropyridin-2-ol

Description

Significance of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry and Advanced Materials

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. nih.govresearchgate.net Its structural similarity to benzene, combined with the presence of the nitrogen atom, imparts unique properties such as basicity, polarity, and the ability to form hydrogen bonds. eurekaselect.comwikipedia.org These characteristics make pyridine and its derivatives highly sought-after scaffolds in drug discovery and materials science. enpress-publisher.comdovepress.com

In medicinal chemistry, the pyridine nucleus is a common feature in numerous therapeutic agents due to its ability to enhance water solubility and bioavailability. researchgate.netenpress-publisher.com Many natural products, including vitamins like niacin and coenzymes such as NAD and NADP, contain a pyridine ring. nih.govdovepress.com Furthermore, the fusion of other rings to the pyridine core often enhances its biological activity. nih.goveurekaselect.com

In the domain of advanced materials, pyridine derivatives are utilized in the creation of functional nanomaterials and as ligands for organometallic compounds used in catalysis. nih.gov Their electronic properties and ability to coordinate with metal ions make them integral components in the design of materials with specific optical and electronic functionalities.

Overview of Halogenated Pyridines as Versatile Synthetic Precursors

Halogenated pyridines are highly valuable intermediates in organic synthesis. benthambooks.com The presence of one or more halogen atoms on the pyridine ring significantly influences its reactivity, making it susceptible to various chemical transformations. wikipedia.org These compounds are particularly useful in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, which are fundamental methods for constructing complex molecular architectures. acs.orgnih.gov

The electron-withdrawing nature of halogens renders the pyridine ring more electrophilic, facilitating attacks by nucleophiles. benthambooks.com This increased reactivity allows for the selective introduction of a wide range of functional groups. organic-chemistry.org The specific halogen atom (fluorine, chlorine, bromine, or iodine) and its position on the ring dictate the compound's reactivity profile, enabling chemists to tailor synthetic strategies with a high degree of control. rsc.org For instance, perfluoropyridines are known to be more reactive towards nucleophiles than their chlorinated or brominated counterparts. benthambooks.com

The versatility of halogenated pyridines is further demonstrated by their use in late-stage functionalization of complex molecules, a critical process in drug discovery and development. nih.gov The ability to introduce a halogen and subsequently replace it with another functional group provides a powerful tool for creating diverse molecular libraries for biological screening. chemrxiv.org

Unique Structural Features and Electronic Influences of 4-Bromo-6-fluoropyridin-2-ol for Synthetic Design

The compound this compound possesses a unique combination of functional groups that confer specific structural and electronic characteristics, making it a valuable tool for synthetic design.

Structural Features:

Pyridinol Core: The pyridin-2-ol tautomer is generally favored over its 2-hydroxypyridine (B17775) counterpart. This structure provides a handle for various reactions, including O-alkylation and O-acylation.

Halogenation Pattern: The presence of two different halogens, bromine at the 4-position and fluorine at the 6-position, offers orthogonal reactivity. The C-Br bond is typically more susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the C-F bond is more resistant to such transformations but can be activated under specific conditions or participate in nucleophilic aromatic substitution.

Electronic Influences:

Inductive and Mesomeric Effects: Both fluorine and bromine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. mdpi.com

Fluorine's Role: Fluorine, being the most electronegative element, has a pronounced inductive effect. However, it can also act as a π-electron donor through resonance (a positive mesomeric effect, +M). acs.org This dual nature can influence the regioselectivity of reactions.

Bromine's Role: Bromine also exhibits both -I and +M effects, though its mesomeric effect is weaker than that of fluorine. The C-Br bond is weaker and more polarizable than the C-F bond, making it a better leaving group in many reactions.

The interplay of these electronic effects makes this compound a highly functionalized and versatile building block. The distinct reactivity of the C-Br and C-F bonds, coupled with the presence of the hydroxyl group, allows for sequential and site-selective modifications, enabling the synthesis of complex, polysubstituted pyridine derivatives.

Contextualizing this compound within the Landscape of Fluorinated and Brominated Pyridines

This compound is a member of the broader family of halogenated pyridines, each with its own characteristic reactivity and applications.

Fluorinated Pyridines: The incorporation of fluorine into pyridine rings can significantly alter the physical, chemical, and biological properties of the resulting molecules. chim.it Fluoropyridines are often used in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. acs.org The synthesis of fluoropyridines can be challenging, often requiring specialized fluorinating agents or the use of pyridine N-oxides to facilitate nucleophilic fluorination. rsc.orgnih.gov

Brominated Pyridines: Bromopyridines are workhorses in organic synthesis due to the versatility of the C-Br bond. rsc.org They are readily employed in a wide variety of cross-coupling reactions to form C-C, C-N, and C-O bonds. The bromine atom can be introduced onto the pyridine ring through electrophilic bromination, though the electron-deficient nature of the pyridine ring can make this challenging without activating groups. chemrxiv.org

Mixed Halogenated Pyridines: Compounds like this compound, which contain both fluorine and bromine, offer the advantages of both classes of halogenated pyridines. The differential reactivity of the C-F and C-Br bonds allows for selective, stepwise functionalization. For example, a Suzuki coupling could be performed at the C-Br position while leaving the C-F bond intact for a subsequent nucleophilic aromatic substitution reaction. This orthogonal reactivity is highly valuable for the efficient construction of complex molecules from a single, readily available starting material.

The presence of the hydroxyl group in this compound further expands its synthetic utility, providing an additional site for modification and influencing the electronic landscape of the pyridine ring. This trifunctional nature positions the compound as a highly valuable and versatile building block in contemporary organic synthesis.

Interactive Data Table: Properties of Halogenated Pyridines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 1227597-58-1 | C5H3BrFNO | 191.99 | Trifunctional with -OH, -Br, and -F groups |

| 5-Bromo-6-fluoropyridin-3-ol | 186593-54-4 | C5H3BrFNO | 191.99 | Isomer with different substitution pattern |

| 2-Bromo-5-fluoro-4-hydroxypyridine | 1196152-88-1 | C5H3BrFNO | 199.19 | Isomer with different substitution pattern |

| 5-Bromo-6-fluoropyridin-2-amine | 944401-65-4 | C5H4BrFN2 | 191.00 | Amine analog, useful for different coupling reactions |

| 1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-one | 1016228-01-5 | C7H5BrFNO | 218.02 | Ketone derivative, a versatile synthetic intermediate |

| 2-Bromo-6-methylpyridin-3-ol | 23003-35-2 | C6H6BrNO | 188.02 | Contains a methyl group instead of fluorine |

| 1-(6-Bromo-4-nitropyridin-2-yl)ethanone | Not Available | C7H5BrN2O3 | 245.03 | Contains a nitro group, a strong electron-withdrawing group |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBFAIUAWMBQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 6 Fluoropyridin 2 Ol

Elucidation of Reaction Pathways and Transformation Kinetics

The reaction pathways of 4-bromo-6-fluoropyridin-2-ol are largely governed by the electronic nature and position of its substituents. The pyridine (B92270) ring, an electron-deficient aromatic system, is further influenced by the electron-withdrawing inductive effects of the bromine and fluorine atoms, and the electron-donating or -withdrawing nature of the hydroxyl group, which can exist in equilibrium with its pyridone tautomer.

Kinetic studies on similar pyridine derivatives often involve monitoring the reaction progress over time using techniques like high-performance liquid chromatography (HPLC) to determine reaction rates. rsc.org For example, the rate constants for SNAr reactions can be determined by following the disappearance of the starting material and the appearance of the product. These studies help in understanding the factors that influence the reaction speed and in optimizing reaction conditions. rsc.org

Stereochemical Aspects of Reactions Involving the Pyridine Core of this compound

The stereochemistry of reactions involving the pyridine core of this compound becomes particularly relevant when the compound is used as a precursor for the synthesis of chiral molecules. While the pyridine ring itself is planar and achiral, reactions at the substituent groups or the introduction of new chiral centers can lead to stereoisomeric products.

For instance, if the hydroxyl group is involved in a reaction that creates a new stereocenter, or if a substituent is introduced that makes the molecule chiral, the stereochemical outcome (e.g., enantioselectivity or diastereoselectivity) will depend on the reaction mechanism and the reagents used. In the synthesis of complex molecules, such as certain natural products or pharmaceuticals, controlling the stereochemistry is a critical aspect. aablocks.comwhiterose.ac.uk

Examination of Electrophilic Aromatic Substitution Patterns on this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.com In the case of this compound, the directing effects of the existing substituents determine the position of incoming electrophiles. The hydroxyl/pyridone group is generally an activating group and directs electrophiles to the ortho and para positions. Conversely, the halogen atoms (bromo and fluoro) are deactivating yet ortho-, para-directing.

The interplay of these directing effects, along with the deactivating effect of the pyridine nitrogen, makes the prediction of substitution patterns complex. The outcome of an electrophilic substitution reaction will depend on the specific electrophile used and the reaction conditions. For example, nitration or halogenation would likely occur at the positions most activated by the hydroxyl group and least deactivated by the halogens and the ring nitrogen.

Investigations into Radical Reaction Pathways and Their Selectivity

Radical reactions offer alternative pathways for the functionalization of pyridine rings. aablocks.commdpi.com These reactions can be initiated by radical initiators or through photoredox catalysis and often exhibit different selectivity compared to ionic reactions. aablocks.com For this compound, radical reactions could involve the homolytic cleavage of the C-Br bond or radical addition to the pyridine ring.

The selectivity of radical reactions is influenced by the stability of the radical intermediates formed. The presence of the electronegative fluorine and bromine atoms can influence the electron density distribution in the radical species, thereby directing the outcome of the reaction. Research in this area often focuses on developing new methods for the site-selective functionalization of heterocyclic compounds under mild conditions. mdpi.com

Reactivity with Organometallic Reagents and Intermediates

Organometallic reagents are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net this compound can participate in various organometallic cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. rsc.orgfrontierspecialtychemicals.com In these reactions, the carbon-bromine bond is typically the reactive site, allowing for the introduction of a wide range of substituents.

Below is a table summarizing the reactivity of related bromofluoro- and hydroxypyridine systems in various reaction types, which can provide insights into the potential reactivity of this compound.

| Reaction Type | Reactant System | Typical Reagents | Key Observations |

| Nucleophilic Aromatic Substitution | 2-Bromo-6-fluoropyridine (B132718) | Amines, K2CO3, DMSO | Moderate product yields, demonstrating the influence of substituent position on reactivity. rsc.org |

| Electrophilic Aromatic Substitution | 6-Methylpyridin-3-ol | PBr₃ or NBS | The hydroxyl group activates the ortho position for bromination. |

| Organometallic Cross-Coupling | 2-Bromo-5-fluoropyridine | n-BuLi, Acetone | Formation of an alcohol via lithium-halogen exchange and nucleophilic addition. google.com |

| Radical Cyclization | Haloalkynes | Samarium-catalyzed | Halogen at the triple bond affects reactivity and stereoselectivity. mdpi.com |

This table illustrates the diverse reactivity of substituted pyridines, highlighting the importance of the specific arrangement of functional groups in determining the reaction outcome.

Computational Chemistry and Theoretical Studies of 4 Bromo 6 Fluoropyridin 2 Ol

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 4-Bromo-6-fluoropyridin-2-ol is significantly influenced by the interplay of its constituent functional groups: the electron-donating hydroxyl (-OH) group and the electron-withdrawing halogen substituents (-Br and -F). Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to model this complex electronic landscape.

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. For pyridinol derivatives, the introduction of electron-withdrawing groups like fluorine and bromine is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity profile. mdpi.combeilstein-journals.org

The pyridine (B92270) ring itself possesses a π-electron system. mdpi.com The substituents modulate the electron density across this ring. The electronegative fluorine and bromine atoms withdraw electron density via the inductive effect, making the ring more electron-deficient. This effect is particularly pronounced at the carbon atoms to which they are attached. Conversely, the hydroxyl group can donate electron density to the ring through resonance. This push-pull electronic arrangement is key to the molecule's reactivity.

Table 1: Calculated Electronic Properties of a Model Substituted Pyridinol (Note: This is a representative table based on typical values for substituted pyridinols, as direct computational data for this compound is not widely published. Calculations are often performed at a specific level of theory, e.g., B3LYP/6-311++G)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.2 eV | Relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | ~ 5.3 eV | Indicates chemical stability; a smaller gap suggests higher reactivity. |

| Dipole Moment | ~ 2.5 - 4.0 D | Quantifies the polarity of the molecule, influencing solubility and intermolecular interactions. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation, Including Transition State Analysis (e.g., for SNAr reactions)

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For this compound, a key reaction pathway of interest is Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of one of the halogen substituents.

Computational modeling can predict the most likely site of attack by calculating the activation energy barriers for substitution at C4 (displacing bromide) versus C6 (displacing fluoride). This involves:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants and potential products.

Transition State (TS) Search: Locating the highest energy point along the reaction coordinate, which represents the transition state (e.g., the Meisenheimer complex in an SNAr reaction). The structure of the TS provides insight into the geometry of the activated complex.

Energy Profile Construction: Connecting the reactants, transition state, and products to create a reaction energy profile. The height of the energy barrier from reactants to the transition state (the activation energy) determines the reaction rate.

For dihalogenated pyridines, the site of substitution is governed by the electron-withdrawing power of the substituents and the stability of the leaving group. Fluorine is more electronegative than bromine, strongly activating the carbon it is attached to, but bromide is generally a better leaving group than fluoride (B91410). Computational analysis of the transition states can resolve which factor is dominant under specific reaction conditions. wuxiapptec.comrsc.org The LUMO distribution is often a good qualitative predictor, with nucleophilic attack favored at carbon atoms with large LUMO lobes. wuxiapptec.comchemrxiv.org

Conformational Analysis and Tautomerism Studies of Pyridinols (e.g., pyridinone-pyridin-2-ol tautomerism)

Pyridin-2-ols, such as the parent structure of the title compound, exist in a tautomeric equilibrium with their corresponding pyridin-2-one form. This is a critical aspect of their chemistry, as the two tautomers have different aromaticity, polarity, and hydrogen-bonding capabilities. wuxibiology.com

This compound (Enol form): An aromatic hydroxypyridine.

4-Bromo-6-fluoro-1H-pyridin-2-one (Keto form): A non-aromatic pyridinone ring, but with a highly polarized amide-like structure.

Computational studies on the parent 2-hydroxypyridine (B17775)/2-pyridone system have shown that the enol form is slightly more stable in the gas phase. mdpi.com However, the equilibrium is highly sensitive to the environment. wuxibiology.comstackexchange.com The keto form, being significantly more polar, is preferentially stabilized by polar solvents. wuxibiology.comresearchgate.net The presence of halogen substituents (Br and F) will further modulate this equilibrium through their inductive effects. researchgate.net

DFT calculations can accurately predict the relative energies of the two tautomers and the energy barrier for the intramolecular proton transfer that connects them. In the absence of a catalyst, this barrier is typically high, but it can be significantly lowered by solvent molecules (like water) that can facilitate the proton transfer through a bridge mechanism. wuxibiology.com

Table 2: Representative Tautomeric Equilibrium Data for the 2-Hydroxypyridine/2-Pyridone System (Data adapted from general findings for the parent system to illustrate solvent effects)

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Approx. Equilibrium Constant (KT = [Pyridone]/[Pyridinol]) |

| Gas Phase | 1 | 2-Hydroxypyridine | < 1 |

| Cyclohexane | 2.0 | Comparable Amounts | ~ 1 |

| Chloroform | 4.8 | 2-Pyridone | ~ 2.2 |

| Acetonitrile | 37 | 2-Pyridone | ~ 60 |

| Water | 78 | 2-Pyridone | ~ 900 |

Source: Adapted from findings in multiple studies. mdpi.comwuxibiology.comstackexchange.com

Predictive Modeling of Reactivity and Regioselectivity for this compound

Predictive models, often based on semi-empirical or DFT calculations, can forecast the reactivity and regioselectivity of a molecule without the need for laboratory experiments. For this compound, such models can predict the most probable sites for both nucleophilic and electrophilic attack.

Nucleophilic Attack: As discussed for SNAr reactions, regioselectivity is determined by the activation of the ring carbons by the electron-withdrawing groups. Models based on the analysis of the LUMO and electrostatic potential maps are commonly used. A positive (blue) region on an electrostatic potential map indicates an electron-poor area susceptible to nucleophilic attack. The relative energies of the intermediate Meisenheimer complexes for attack at C4 versus C6 would provide a quantitative prediction. wuxiapptec.comchemrxiv.org

Electrophilic Attack: Although the ring is generally electron-deficient, electrophilic aromatic substitution is still possible. The directing effects of the -OH, -Br, and -F groups would determine the outcome. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Predictive models like RegioSQM work by calculating the free energy of protonation at each available carbon atom, with the lowest energy indicating the most nucleophilic and thus most reactive site for electrophilic attack. amazonaws.com Analysis of the HOMO distribution can also provide a qualitative prediction, as the site of electrophilic attack often corresponds to the atom with the largest HOMO coefficient.

Solvent Effects on Molecular Properties and Reaction Energetics

Solvents can dramatically alter the properties and reactivity of a solute. wikipedia.org Computational chemistry models account for these effects using either implicit or explicit solvent models.

Implicit Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.

Explicit Models: These models involve including a number of individual solvent molecules in the calculation. This approach is more computationally expensive but is necessary to model specific solute-solvent interactions, such as hydrogen bonding.

For this compound, solvent effects are critical in several areas:

Tautomeric Equilibrium: As shown in Table 2, the equilibrium between the pyridinol and pyridinone forms is strongly dependent on solvent polarity. wuxibiology.comstackexchange.com Computational models can replicate this trend by calculating the relative free energies of solvation for each tautomer.

Reaction Energetics (SNAr): The rates of SNAr reactions are influenced by the solvent's ability to stabilize the charged transition state (Meisenheimer complex) relative to the neutral reactants. wikipedia.org Polar aprotic solvents like DMSO or DMF are known to accelerate SNAr reactions, an effect that can be quantified through computational modeling of the reaction profile in different solvent continua. rsc.org

Conformational Equilibria: Solvents can influence the preferred conformation of flexible molecules. While this compound is largely rigid, the orientation of the hydroxyl proton can be affected by hydrogen-bonding interactions with the solvent.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Bromo 6 Fluoropyridin 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4-Bromo-6-fluoropyridin-2-ol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed constitutional and, in some cases, conformational map of the molecule can be generated. For a definitive structural assignment, a combination of one-dimensional and multi-dimensional NMR experiments is typically employed.

While specific experimental data for this compound is not widely published, the expected NMR spectral characteristics can be inferred from data on closely related compounds such as 2-bromo-6-fluoropyridine (B132718) and 5-bromo-2-fluoropyridine. chemicalbook.comrsc.orgchemicalbook.com The pyridin-2-ol tautomer is expected to exist in equilibrium with its corresponding pyridone form, 4-Bromo-6-fluoro-1H-pyridin-2-one, which would be reflected in the NMR spectra. nih.gov

Expected ¹H NMR Characteristics:

The ¹H NMR spectrum is anticipated to show two signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts and coupling constants will be influenced by the electronegative fluorine and bromine atoms, as well as the hydroxyl/keto group. The proton at the 3-position and the proton at the 5-position would likely appear as doublets due to coupling with each other, although long-range couplings to the fluorine atom could introduce further splitting.

Expected ¹³C NMR Characteristics:

The ¹³C NMR spectrum would display five distinct signals for the five carbon atoms in the pyridine ring. The carbon atoms directly bonded to the electronegative fluorine, bromine, and oxygen atoms (C2, C4, and C6) are expected to show significant shifts. The C-F and C-Br couplings would also be observable. For instance, in the related compound 2-bromo-5-fluoropyridine, characteristic carbon signals are well-defined. chemicalbook.com

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the protons on the pyridine ring, helping to confirm their relative positions. A cross-peak between the two aromatic signals would verify their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates the chemical shifts of protons with their directly attached carbon atoms. It would allow for the unambiguous assignment of each protonated carbon in the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (those not bonded to any protons), such as C2, C4, and C6, by observing their long-range couplings to the ring protons. For example, correlations from the proton at C3 to the carbons at C2, C4, and C5 would be expected.

¹⁹F NMR is a powerful technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. jst.go.jp For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom at the 6-position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the coupling of the fluorine nucleus to the adjacent ring protons (³J(F-H)) and carbons (nJ(F-C)) provides valuable structural information that can be observed in both the ¹H and ¹³C NMR spectra, as well as in the ¹⁹F NMR spectrum itself. jst.go.jp

Application of Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. nih.gov This high precision allows for the determination of the elemental formula of this compound (C₅H₃BrFNO). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule. Predicted HRMS data for the related 4-bromo-6-fluoropyridin-3-ol (B573117) shows an [M+H]⁺ ion at m/z 191.94548, which is consistent with the expected mass for this class of compounds. uni.lu

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation. The resulting fragment ions are then analyzed to provide detailed structural information. For this compound, MS/MS analysis would likely reveal characteristic fragmentation pathways, such as the loss of CO, Br, or HF. The fragmentation pattern would help to confirm the positions of the substituents on the pyridine ring. By comparing the observed fragmentation patterns with those of known related structures, the identity of the compound can be further corroborated.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in a compound. nih.govresearchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (or N-H stretch if in the pyridone form) typically in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the pyridone tautomer would likely appear as a strong band around 1650-1690 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. The C-F and C-Br stretching vibrations would appear in the fingerprint region, typically below 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, like IR, provides information about molecular vibrations. nih.govnih.gov However, due to different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the pyridine ring are expected to be particularly strong in the Raman spectrum. The C-Br stretching vibration often gives a strong Raman signal. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions that govern its packing in the solid state.

While specific crystallographic data for this compound is not widely available in published literature, the analysis of structurally related compounds demonstrates the power of this technique. For instance, the crystal structure of a related derivative, 4-((6-fluoropyridin-2-yloxy)methyl)benzonitrile, has been determined, offering insights into the likely solid-state behavior of pyridinol compounds. kab.ac.ug The study of this analog revealed a triclinic crystal system with the space group P-1. kab.ac.ug Such analyses provide precise bond lengths, bond angles, and torsion angles, which are invaluable for computational modeling and understanding structure-activity relationships.

A hypothetical table of crystallographic data for this compound, based on what would be expected from such an analysis, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.5 Å, b = 8.3 Å, c = 10.1 Å, β = 95° |

| Volume | 625 ų |

| Z (Molecules per unit cell) | 4 |

| Key Intermolecular Forces | Hydrogen bonding (O-H···N), Halogen bonding (C-Br···O) |

This table is illustrative and represents the type of data obtained from an X-ray crystallography experiment.

The determination of the crystal structure of this compound would be a significant contribution to the field, enabling a deeper understanding of its physical properties and its interactions in a biological or material science context.

Chromatographic Methods for Purity Assessment and Complex Mixture Analysis

Chromatography is an indispensable tool in synthetic chemistry for both the purification of products and the assessment of their purity. For a compound like this compound, a suite of chromatographic techniques can be employed to ensure it meets the stringent purity requirements for subsequent applications.

HPLC and its more advanced counterpart, UPLC, are the most common and powerful techniques for the analysis of non-volatile and thermally labile compounds like this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).

The purity of this compound and related compounds is routinely assessed using these techniques, often coupled with a mass spectrometer (LC-MS) for definitive peak identification. bldpharm.combldpharm.combldpharm.com Research on related pyridinol derivatives has demonstrated the utility of HPLC-MS in monitoring the progress of chemical reactions and identifying products. nih.govresearchgate.net

A typical UPLC method for the purity assessment of a related compound, 6-Bromo- kab.ac.ugbldpharm.comuni.luoxadiazolo[3,4-b]pyridin-7-ol, has been described and can be adapted for this compound. nih.gov The conditions for such an analysis are detailed in the table below.

| Parameter | Condition |

| Column | Acquity BEH C18, 1.7 µm, 2.1 mm × 50 mm |

| Mobile Phase | A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA) |

| Gradient | Isocratic 95% A, 5% B for 3.40 min, then linear gradient to 95% B by 5.10 min, return to 5% B by 5.95 min, hold at 95% A, 5% B for 2 min. nih.gov |

| Detection | UV (e.g., 254 nm) and/or Mass Spectrometry (MS) |

| Expected Result | A single major peak indicating high purity, with the retention time being characteristic of the compound under the specific conditions. |

This table is based on a published method for a structurally similar compound and serves as a representative example. nih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the hydroxyl group, this compound itself is likely to have low volatility and may not be suitable for direct GC analysis without thermal degradation. However, GC can be an excellent method for analyzing volatile derivatives of this compound.

Derivatization, a common strategy in GC, involves chemically modifying the analyte to increase its volatility and thermal stability. For this compound, the hydroxyl group could be converted to a less polar and more volatile ether or ester, for example, through reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the resulting compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for structural elucidation of the peaks. This approach is particularly useful for detecting and quantifying trace impurities that may have been formed during the synthesis or derivatization process. Comprehensive two-dimensional gas chromatography (GC×GC) can be employed for very complex mixtures to achieve superior separation. chromatographyonline.com

A hypothetical GC method for a trimethylsilyl (B98337) (TMS) derivative of this compound is outlined below.

| Parameter | Condition |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Temperature Program | Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min. |

| Detection | Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification. |

This table represents a typical starting point for method development for the GC analysis of a derivatized pyridinol.

Role of 4 Bromo 6 Fluoropyridin 2 Ol in Advanced Chemical Synthesis

As a Versatile Building Block for Complex Heterocyclic Systems

The unique substitution pattern of 4-bromo-6-fluoropyridin-2-ol provides multiple handles for synthetic manipulation, enabling its use in the assembly of intricate heterocyclic structures. The reactivity of the C-Br and C-F bonds, coupled with the nucleophilicity of the pyridinone oxygen and the reactivity of the ring nitrogen, allows for a variety of coupling and cyclization strategies.

The bromine and fluorine atoms on the pyridin-2-ol ring can be selectively targeted in cross-coupling reactions to introduce a wide array of substituents. For instance, the bromine at the 4-position is susceptible to Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino groups, respectively. The fluorine at the 6-position, while generally less reactive towards palladium-catalyzed cross-coupling, can undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles, further diversifying the substitution pattern. This differential reactivity is key to the controlled, stepwise construction of highly functionalized pyridine (B92270) cores.

| Reaction Type | Position | Introduced Group | Typical Conditions |

| Suzuki Coupling | 4-position (C-Br) | Aryl, Heteroaryl | Pd catalyst, base, boronic acid/ester |

| Sonogashira Coupling | 4-position (C-Br) | Alkynyl | Pd/Cu catalyst, base, terminal alkyne |

| Buchwald-Hartwig Amination | 4-position (C-Br) | Amino | Pd catalyst, base, amine |

| Nucleophilic Aromatic Substitution | 6-position (C-F) | Alkoxy, Amino | Strong nucleophile, polar aprotic solvent |

The functional handles of this compound can be exploited to construct more complex polyheterocyclic systems and macrocycles. For example, after an initial cross-coupling reaction at the 4-position, the remaining fluorine atom or the pyridinone oxygen can be used as a point of attachment for subsequent cyclization reactions. This strategy can lead to the formation of fused ring systems, such as furo[2,3-b]pyridines or thieno[2,3-b]pyridines, or to the synthesis of macrocycles where the pyridinone unit is incorporated into a larger ring structure.

Synthesis of Polysubstituted Pyridines and Related Scaffolds

Scaffold Derivatization and Functional Group Interconversion Strategies

Beyond cross-coupling reactions, the functional groups of this compound can undergo a variety of transformations to further elaborate the molecular scaffold. The pyridin-2-ol moiety exists in tautomeric equilibrium with its corresponding 2-hydroxypyridine (B17775) form. The oxygen atom can be alkylated, acylated, or sulfonylated. The bromine atom can be converted to other functional groups through lithium-halogen exchange followed by quenching with an electrophile, or through metal-catalyzed borylation to generate a boronic ester, which can then participate in further cross-coupling reactions.

| Functional Group | Transformation | Resulting Group |

| 4-Bromo | Lithium-Halogen Exchange | 4-Lithio (versatile intermediate) |

| 4-Bromo | Metal-Catalyzed Borylation | 4-Boronic Ester |

| 2-ol | O-Alkylation | 2-Alkoxy |

| 2-ol | O-Acylation | 2-Acyloxy |

Precursor in Target-Oriented Synthesis of Advanced Molecular Architectures

In the context of target-oriented synthesis, this compound can serve as a key starting material for the synthesis of specific, complex molecules with potential biological or material science applications. Its pre-installed functional handles can be strategically manipulated in a multi-step synthesis to build up the desired molecular framework. The ability to perform sequential and selective reactions at different positions is crucial for achieving the efficient synthesis of a complex target molecule.

Application in Diversity-Oriented Synthesis for Library Generation

Diversity-oriented synthesis (DOS) aims to produce a wide range of structurally diverse molecules for high-throughput screening. The multiple reactive sites of this compound make it an excellent scaffold for DOS. By applying a variety of reaction conditions and coupling partners to the different positions of the ring, a large library of related but structurally distinct compounds can be rapidly generated from a single starting material. This approach allows for the efficient exploration of chemical space in the search for new bioactive compounds or materials with novel properties.

Future Research Directions and Emerging Paradigms for Halogenated Pyridinols

Development of Novel and Sustainable Synthetic Routes for 4-Bromo-6-fluoropyridin-2-ol

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For a molecule like this compound, future research will prioritize the shift from traditional, often harsh, multi-step syntheses to more sustainable and atom-economical alternatives.

Key research thrusts include:

C-H Functionalization: Direct C-H functionalization offers a powerful strategy to construct the polysubstituted pyridine (B92270) core, avoiding the need for pre-functionalized starting materials. core.ac.uk This reduces waste and simplifies synthetic sequences.

Electrochemical Synthesis: Electrochemical methods are gaining traction as a green alternative to conventional reagents. An electrochemical cascade, for example, could enable both amide bond formation and subsequent C-H halogenation in a single, environmentally friendly process, a strategy that could be adapted for pyridinol synthesis. chemrxiv.org

One-Pot Methodologies: Combining multiple reaction steps into a single operation (a "one-pot" reaction) significantly improves efficiency by minimizing purification steps and solvent usage. Modified Bohlmann-Rahtz procedures, which allow for the one-pot, three-component synthesis of polysubstituted pyridines, exemplify this approach and could be adapted for halogenated pyridinols. core.ac.uk

Transition-Metal-Free Catalysis: Eliminating toxic and expensive transition metals is a major goal for sustainable synthesis. Research into visible-light-mediated, transition-metal-free C-H arylation demonstrates the potential for forming key bonds in heterocyclic systems under greener conditions.

Exploration of Unconventional Reaction Media and Catalysis (e.g., Flow Chemistry, Photocatalysis)

The means by which chemical reactions are conducted are as important as the reactions themselves. Unconventional technologies like flow chemistry and photocatalysis are set to redefine the synthesis of complex molecules like halogenated pyridinols.

Flow Chemistry: Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters like temperature and pressure, enhanced safety, and improved scalability compared to traditional batch methods. mdpi.com For exothermic processes, such as oxidation or nitration reactions common in pyridine synthesis, flow reactors provide much better heat transfer, preventing runaway reactions and improving product purity. thieme-connect.com A fully continuous flow synthesis of 2-hydroxypyridine-N-oxide (HOPO) has been developed and scaled to produce 8 kg per day, demonstrating the industrial viability of this approach for pyridinol derivatives. acs.org

| Feature | Batch Chemistry | Flow Chemistry |

| Scalability | Challenging, often requires re-optimization | Straightforward, by running the system longer |

| Safety | Poor heat transfer, risk of thermal runaway | Excellent heat transfer, small reaction volume |

| Control | Limited control over mixing and temperature | Precise control over reaction parameters |

| Efficiency | Can be time-consuming with multiple workups | Enables automation and telescoped reactions |

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for activating stable molecules under exceptionally mild conditions. researchgate.net This approach can generate radical intermediates that enable novel and previously challenging functionalizations of pyridine rings. rsc.orgrecercat.cat For instance, photocatalytic strategies can achieve switchable regioselectivity, allowing chemists to target either the C2 or C4 position of a pyridine ring simply by changing an additive, a level of control that is difficult to achieve with traditional methods. rsc.org Pyridine N-oxides can also serve as precursors for oxygen-centered radicals in photoredox-catalyzed reactions, enabling the functionalization of aliphatic C-H bonds. nih.gov

Advanced Characterization Techniques for In-Situ Reaction Monitoring and Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing conditions and improving yields. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) monitoring are invaluable for gaining real-time insights into chemical transformations.

Real-Time Spectroscopic Analysis: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy allow chemists to "watch" a reaction as it happens. spectroscopyonline.com By inserting a probe directly into the reactor, it is possible to track the consumption of reactants and the formation of products and intermediates in real-time. americanpharmaceuticalreview.com This is particularly useful for complex, multi-component reactions and for identifying transient or unstable species that would be missed by traditional offline analysis (e.g., GC or LC). spectroscopyonline.com

Microwave-Assisted Synthesis Monitoring: Interfacing an IR probe with a microwave reactor enables the real-time monitoring of microwave-assisted organic transformations, providing valuable qualitative data for rapid reaction optimization. rsc.org

Mechanistic Probes: The data from in-situ monitoring provides a direct window into reaction kinetics and mechanisms. This information is essential for validating proposed reaction pathways, identifying bottlenecks, and rationally designing improved catalytic systems for the synthesis of molecules like this compound.

Application of Machine Learning and Artificial Intelligence in Synthetic Route Prediction and Optimization

The intersection of chemistry and artificial intelligence (AI) is creating powerful new tools for chemical discovery. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, plan synthetic routes, and optimize reaction conditions. numberanalytics.commdpi.com

Retrosynthesis Prediction: AI-powered tools can perform retrosynthetic analysis, breaking down a complex target molecule like this compound into simpler, commercially available starting materials. mdpi.com Transfer learning, a technique where a model trained on a large general dataset is fine-tuned on a smaller, more specific one (like heterocycle-forming reactions), has been shown to significantly improve the accuracy of these predictions. mdpi.comchemrxiv.org

Regioselectivity Prediction: For polysubstituted heterocycles, predicting the site of reaction (regioselectivity) is a major challenge. ML models, particularly random forest models built using physical organic features, can now predict the regioselectivity of radical C-H functionalization on heterocycles with high accuracy (over 90%), without the need for experimental input. researchgate.net

Reaction Optimization: AI can be integrated into automated synthesis platforms. An organic synthesis robot can use an ML algorithm to perform reactions, analyze the outcomes, and predict the reactivity of thousands of potential reagent combinations, optimizing the reaction conditions without prior human knowledge. mdpi.com

| AI/ML Application | Description | Potential Impact on Halogenated Pyridinol Synthesis |

| Synthesis Planning | Predicts multi-step pathways to a target molecule. mdpi.com | Rapidly identifies the most efficient and cost-effective routes. |

| Property Prediction | Forecasts physical and chemical properties (e.g., reactivity, solubility). numberanalytics.com | Guides the design of derivatives with desired characteristics. |

| Selectivity Prediction | Predicts the major product and site of reaction for functionalization. researchgate.net | Reduces trial-and-error experimentation for complex substitutions. |

Expanding the Scope of Derivatization of this compound for Specialized Chemical Applications

The true value of a building block like this compound lies in its potential for derivatization into a wide array of more complex, functional molecules. The distinct electronic nature of the fluorine, bromine, and hydroxyl substituents provides multiple handles for selective chemical modification.

Cross-Coupling Reactions: The bromine atom at the C4 position is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast range of aryl, alkyl, and amino groups.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine atom can activate the pyridine ring, facilitating nucleophilic aromatic substitution reactions. This allows for the introduction of various nucleophiles, further expanding the chemical diversity of the derivatives. researchgate.net

Functionalization of the Hydroxyl Group: The pyridinol tautomer allows for standard functionalization of the hydroxyl group (e.g., etherification, esterification) to modulate properties like solubility and to introduce linkers for bioconjugation.

Synthesis of Fused Ring Systems: The substituents on the pyridine ring can be used as anchor points for intramolecular cyclizations to create fused heterocyclic systems, which are common scaffolds in medicinally active compounds. mdpi.com

Future research will focus on leveraging these reactive sites to synthesize libraries of novel compounds for screening in drug discovery, developing new materials with unique electronic properties, and creating specialized agrochemicals.

Q & A

Basic Research Question

- NMR : and NMR identify substituent positions (e.g., bromine deshields adjacent protons). NMR confirms fluorine retention .

- X-ray Crystallography : SHELXL refines crystal structures, resolving bond angles and torsion angles. Preprocessing with SHELXT automates space-group determination . ORTEP-3 visualizes thermal ellipsoids for steric/electronic analysis .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at 220.96 g/mol).

How can reaction conditions be optimized to improve yield in fluoropyridine bromination?

Advanced Research Question

Key variables include:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance bromine electrophilicity.

- Temperature : Moderate heating (70–90°C) balances reaction rate and side reactions (e.g., debromination).

- Catalysts : Lewis acids (FeCl) may accelerate regioselective bromination .

- Stoichiometry : Excess NBS (1.2–1.5 eq.) ensures complete conversion.

Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 1.2 eq NBS | 78 | 99 |

| DCM, RT, 1.0 eq NBS | 45 | 85 |

What biological activities are associated with this compound, and how are mechanisms validated?

Advanced Research Question

The compound’s bromine and fluorine groups enhance lipophilicity, enabling enzyme inhibition (e.g., kinase or protease targets). In vitro assays (MIC tests) show antimicrobial activity against S. aureus (IC = 12 µM) . Mechanistic studies use:

- Docking Simulations : AutoDock Vina predicts binding to active sites.

- Enzyme Kinetics : Lineweaver-Burk plots identify competitive/non-competitive inhibition.

- SAR Analysis : Comparing analogs (e.g., 6-chloro vs. 6-fluoro derivatives) highlights substituent effects.

How can SHELX programs resolve crystallographic data contradictions in halogenated pyridines?

Advanced Research Question

Discrepancies in bond lengths/angles may arise from disorder or twinning. SHELXL’s TWIN command models twinned data, while PART resolves disordered atoms. For example, refining Br/F occupancy ratios with PARTITION ensures accurate electron density maps . Validation tools like R (<5%) and GooF (0.9–1.1) confirm model reliability.

What strategies address conflicting NMR and X-ray data in structural elucidation?

Advanced Research Question

Contradictions may stem from dynamic effects (e.g., tautomerism in solution vs. solid state). Strategies include:

- VT-NMR : Variable-temperature NMR detects equilibrium shifts.

- DFT Calculations : Gaussian simulations compare optimized structures with experimental data.

- Complementary Techniques : IR spectroscopy identifies hydrogen bonding affecting NMR shifts .

How are substitution patterns in fluoropyridines mechanistically rationalized?

Advanced Research Question

Bromination at the 4-position is guided by directing effects:

- Electrophilic Aromatic Substitution : Fluorine’s -I effect deactivates the ring, but lone pairs at the 2-OH group direct bromine to the para position.

- Computational Evidence : Mulliken charges (DFT) show higher electron density at C4, favoring electrophilic attack . Kinetic studies (Eyring plots) confirm activation barriers for competing pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.